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N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide

HIV therapy RNase H inhibition antiviral

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide is a synthetic small molecule belonging to the 5H-thiazolo[3,2-a]pyrimidin-5-one class of heterocyclic compounds. This core scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets, including HIV-1 RNase H and bacterial enzymes , positioning it as a versatile starting point for probe development.

Molecular Formula C14H13N3O3S2
Molecular Weight 335.4
CAS No. 1172774-41-2
Cat. No. B2542656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide
CAS1172774-41-2
Molecular FormulaC14H13N3O3S2
Molecular Weight335.4
Structural Identifiers
SMILESCC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C
InChIInChI=1S/C14H13N3O3S2/c1-9-7-13(18)17-12(8-21-14(17)15-9)10-3-5-11(6-4-10)16-22(2,19)20/h3-8,16H,1-2H3
InChIKeyRJGFMVNXNYZBCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide (CAS 1172774-41-2): Procurement-Relevant Profile


N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide is a synthetic small molecule belonging to the 5H-thiazolo[3,2-a]pyrimidin-5-one class of heterocyclic compounds. This core scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets, including HIV-1 RNase H [1] and bacterial enzymes [2], positioning it as a versatile starting point for probe development. The compound is characterized by a methanesulfonamide substituent appended via a para-phenyl linkage to the thiazolopyrimidine core—a functional group arrangement distinct from many in-class analogs that typically bear carboxylic acids, esters, or unsubstituted phenyl groups. Despite its structural distinctiveness, primary literature containing direct quantitative comparator data for this specific CAS compound is currently unavailable. All procurement and selection decisions must therefore rely on class-level mechanistic inferences and physicochemical differentiation rather than proven, compound-specific potency advantages.

Why N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide Cannot Be Replaced by Generic Thiazolopyrimidine Analogs


Thiazolo[3,2-a]pyrimidine derivatives exhibit sensitive structure-activity relationships where small substituent variations on the phenyl ring and core produce large shifts in potency and target selectivity. For example, in the RNase H inhibitor series reported by Zhu et al., a methyl group at the 2-position of the terminal aryl ring reduced inhibitory activity from approximately 3 µM to 44.86 µM compared to a polar substituent at the same position [1]. The target compound's methanesulfonamide moiety represents a distinct pharmacophoric element relative to the carboxylic acid, ester, or sulfonic acid groups that dominate published structure-activity studies. This substituent is expected to alter hydrogen-bonding capacity, electronic distribution, and steric profile on the phenyl ring—parameters directly linked to target engagement. Consequently, generic substitution with a commercially available sulfonic acid derivative (e.g., compounds 3a–f) or unsubstituted core could lead to complete loss of activity against the intended target, or conversely, introduce unrecognized off-target effects that compromise experimental reproducibility [2]. The absence of direct comparative data for this specific compound heightens rather than diminishes the risk of uninformed substitution.

Quantitative Evidence Guide for N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide Procurement


HIV-1 RNase H Inhibitory Potency: Class-Level Activity Threshold Benchmarking

No direct HIV-1 RNase H IC50 value is available for the target compound. However, the structurally related thiazolone[3,2-a]pyrimidine hit compound 10i exhibited an IC50 of 8.32 µM, and the optimized analog 12b achieved 2.97 µM under identical assay conditions [1]. These values establish a performance bracket: any new thiazolopyrimidine candidate merits screening consideration if its scaffold-activity relationship (SAR) position suggests it can approach or surpass the 8.32 µM threshold. The target compound's methanesulfonamide substituent introduces electronic properties distinct from the ester/azo-bearing analogs in the published series, offering a chemically orthogonal starting point for SAR exploration, though its own RNase H potency is uncharacterized [2].

HIV therapy RNase H inhibition antiviral

Antibacterial Potency: MIC Thresholds for Structurally Analogous 5H-Thiazolo[3,2-a]pyrimidin-5-ones

The target compound has not been directly evaluated in published antibacterial MIC assays. In the most relevant study of 5H-thiazolo[3,2-a]pyrimidin-5-one sulfonic acid derivatives, active compounds (e.g., 5a, 5b) demonstrated MIC values of 50–100 µg/mL against S. aureus and B. subtilis, while certain analogs (4c, 4d) showed antitubercular activity with MIC values of 50 µg/mL against M. smegmatis [1]. The target compound differs from these comparators by bearing a methanesulfonamide group rather than a sulfonic acid moiety, which alters the pKa and hydrogen-bond donor/acceptor profile at the para-phenyl position. This chemical distinction may translate to differences in bacterial membrane penetration and target binding, but no quantitative comparative data exist to confirm the direction or magnitude of such effects.

antibacterial antitubercular Gram-positive

Allosteric RNase H Engagement: Docking-Based Binding Mode Differentiation from Active-Site Chelators

Published thiazolone[3,2-a]pyrimidine RNase H inhibitors bind to an allosteric site at the p51/p66 subunit interface rather than chelating active-site magnesium ions, as confirmed by magnesium ion coordination experiments and molecular docking (PDB: 3QIP) [1]. This binding mode fundamentally differentiates the scaffold from classical diketo acid active-site inhibitors, which exhibit poor cell permeability and high cytotoxicity [2]. The target compound shares the same core scaffold and may therefore retain allosteric binding character, though this has not been experimentally confirmed. This mechanism-based classification carries procurement relevance: a compound series occupying an allosteric pocket offers reduced competition with active-site-targeting probes in orthogonal screening assays.

allosteric inhibition RNase H magnesium chelation

Physicochemical Property Profile: Predicted ADME Differentiation Relative to Sulfonic Acid Analogs

The target compound's methanesulfonamide substituent confers a predicted physicochemical profile that differs from the sulfonic acid-bearing analogs characterized in the literature. In the RNase H inhibitor series, compounds containing sulfonic acid groups exhibited reduced inhibitory activity, attributed to excessive acidity protonating the diazo functionality and strong solvent effects [1]. The methanesulfonamide group (pKa ~10–11 for the sulfonamide NH) is significantly less acidic than aryl sulfonic acids (pKa ~ -2 to -6), potentially mitigating the activity-compromising protonation effects observed in the sulfonic acid series. Furthermore, representative thiazolopyrimidine compounds with good inhibitory activity were predicted to lack blood-brain barrier penetration, P-gp substrate liability, and CYP1A2/CYP2D6 inhibition [2], establishing a favorable ADME baseline for the scaffold class that may extend to the target compound.

ADME drug-likeness methanesulfonamide

Recommended Research Application Scenarios for N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide Based on Available Evidence


HIV-1 RNase H Screening Library Diversification

The target compound is well-suited as a structurally diverse entry in an HIV-1 RNase H inhibitor screening library. The allosteric binding mode of the thiazolo[3,2-a]pyrimidine scaffold distinguishes it from active-site chelators that dominate historical RNase H inhibitor collections [1]. The methanesulfonamide group adds chemical diversity beyond the ester, carboxylic acid, and sulfonic acid substituents explored in published SAR studies. Researchers should benchmark any observed IC50 against the published values of 2.97 µM (compound 12b) and 8.32 µM (compound 10i) to contextualize potency [2].

Antibacterial Probe Development Targeting Gram-Positive Pathogens

Given the demonstrated antibacterial activity of 5H-thiazolo[3,2-a]pyrimidin-5-ones against S. aureus and B. subtilis (MIC 50–100 µg/mL), the target compound represents a logical next-generation candidate for Gram-positive antibacterial screening [1]. The methanesulfonamide substituent may improve solubility and reduce the excessive acidity associated with sulfonic acid derivatives, potentially enhancing membrane permeability. Procurement for MIC determination against a panel of drug-resistant clinical isolates (MRSA, VRE) is recommended to establish compound-specific activity values.

Structure-Activity Relationship Expansion for Allosteric Kinase or Enzyme Modulation

The thiazolo[3,2-a]pyrimidine scaffold has been characterized as a casein kinase 2 (CK2) inhibitor scaffold, and its allosteric binding capacity makes it attractive for targeting enzymes with challenging active-site topologies [1]. The target compound's methanesulfonamide moiety introduces an under-explored hydrogen-bonding motif at the para-phenyl position, which may engage residues at allosteric pockets differently than the reported carboxylate or sulfonate analogs. This compound is appropriate for panel screening against kinases with known allosteric regulatory sites.

Chemical Tool for Magnesium-Dependent Enzyme Mechanistic Studies

Published thiazolone[3,2-a]pyrimidine inhibitors coordinate magnesium ions at the RNase H allosteric interface, providing a chemical probe for studying metal-dependent conformational changes in multi-subunit enzymes [1]. The target compound, if confirmed to retain this magnesium-coordinating capacity, could serve as a tool compound for biophysical studies (e.g., thermal shift assays, HDX-MS) comparing allosteric versus active-site magnesium chelation in HIV-1 reverse transcriptase or related polynucleotidyl transferases.

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